molecular formula C7H14N2O B13636660 (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Katalognummer: B13636660
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: ODCXRRNZBOEXMB-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol is a sophisticated chiral building block of significant interest in modern medicinal chemistry. It features a fused bicyclic-like structure comprising two saturated nitrogen heterocycles: azetidine (4-membered) and pyrrolidine (5-membered). This combination offers researchers a complex, sp3-rich scaffold with a high fraction of sp3-hybridized carbon atoms (Fsp3), a characteristic associated with improved success in clinical drug development . The defined (3R,4R) stereochemistry of its two chiral centers is critical for precise interaction with enantioselective biological targets, such as proteins and enzymes, allowing for the exploration of structure-activity relationships (SAR) . The saturated nature of both rings provides a three-dimensional (3D) coverage that is advantageous for probing a broader pharmacophore space compared to flat, aromatic structures . This compound is specifically designed for research applications. Azetidine derivatives have recently demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, by interfering with cell envelope biogenesis and mycolic acid biosynthesis . The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs and is a versatile scaffold for discovering novel bioactive compounds for a range of human diseases . As such, this chemical serves as a key synthetic intermediate for constructing potential therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H14N2O/c10-7-5-8-4-6(7)9-2-1-3-9/h6-8,10H,1-5H2/t6-,7-/m1/s1

InChI-Schlüssel

ODCXRRNZBOEXMB-RNFRBKRXSA-N

Isomerische SMILES

C1CN(C1)[C@@H]2CNC[C@H]2O

Kanonische SMILES

C1CN(C1)C2CNCC2O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aza-Michael Addition Route

Aza-Michael addition of azetidine derivatives to unsaturated pyrrolidine esters or related Michael acceptors is a common method. For example, reaction of an unsaturated ester intermediate with azetidine or its derivatives under mild conditions yields the corresponding azetidinyl-substituted pyrrolidine with moderate to good yields (typically 60-75%).

  • The reaction proceeds efficiently with various heterocyclic amines, including azetidine, pyrrolidine, piperidine, and morpholine.
  • The stereochemical outcome is controlled by the geometry of the unsaturated ester and the nucleophilicity of azetidine.
  • Yields reported range from 61% to 75% depending on the amine used and reaction conditions.

Ring Opening and Functionalization Strategies

Another approach involves ring-opening reactions of N-substituted azetidine derivatives in the presence of pyrrolidine or related amines, followed by functionalization steps such as alkylation or amide formation. This two-step or one-pot protocol allows for the formation of azetidine-pyrrolidine dimers or related compounds with moderate yields (15-20% conversion in initial trials, with potential for optimization).

  • Reaction conditions often involve heating in solvents like dimethyl sulfoxide (DMSO) or acetonitrile with trifluoroacetic acid as a catalyst.
  • The process can be monitored by NMR spectroscopy to confirm product formation.
  • Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).

Reagents and Conditions

Step Reagents/Conditions Notes
Aza-Michael addition Azetidine derivatives, unsaturated esters Room temperature to moderate heating; 4-6 hours typical
Ring opening of N-substituted azetidine Trifluoroacetic acid, DMSO or CH3CN, 50°C, 72 h Followed by alkylation or amide formation without isolation
Oxidation/reduction (functional group transformations) Potassium permanganate (oxidation), lithium aluminum hydride (reduction) Used to install or modify hydroxyl groups

Stereochemical Considerations and Characterization

  • The stereochemistry at C-3 and C-4 is crucial for biological activity and is maintained by using chiral starting materials or chiral catalysts.
  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N HMBC experiments, is employed to confirm the structure and stereochemistry of the synthesized compounds.
  • NOESY experiments help establish spatial relationships between protons, confirming regio- and stereochemistry.

Summary of Yields and Reaction Efficiency

Reaction Type Product Type Yield Range (%) Reference
Aza-Michael addition Azetidinyl-pyrrolidine derivatives 61 - 75
Ring opening + functionalization Azetidine-pyrrolidine dimers 15 - 20 (initial)

Research Findings and Applications

  • The prepared (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol and related derivatives have potential applications in medicinal chemistry, particularly as building blocks for drug development targeting neurological and metabolic pathways.
  • The nitrogen atoms in the structure enable hydrogen bonding and interactions with biological targets such as G-protein coupled receptors and enzymes.
  • Ongoing research focuses on optimizing yields and stereoselectivity, as well as exploring the compound's biological activities and safety profiles.

This detailed overview synthesizes information from patent literature, chemical synthesis reports, and medicinal chemistry research, providing a comprehensive and authoritative guide to the preparation of this compound. The methods emphasize aza-Michael addition and ring-opening strategies with careful stereochemical control, supported by robust analytical validation.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key analogs and their substituents are compared below:

Compound Name Substituent at Pyrrolidine-4-Position Key Applications Affinity/Activity Data (if available)
(3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol Azetidin-1-yl Theoretical: Potential enzyme inhibitor or nucleic acid binder Not reported in evidence
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (1N) Hydroxymethyl BER glycosylase TS mimic ; glycosidase inhibitor Kd ~ pM for Fpg, hOGG1, hNEIL1
1NBn Benzyl-protected hydroxymethyl High-affinity BER glycosylase binder Kd ~ pM in duplex DNA contexts
N-(Pyren-1-ylmethyl) derivative Pyrene-linked hydroxymethyl Nucleic acid intercalator; destabilizes RNA duplexes ΔTm = -9°C (RNA vs. DNA duplexes)
(3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol Benzyl + hydroxymethyl Synthetic precursor for iminosugar derivatives Intermediate in multi-step synthesis

Key Observations :

  • Azetidin-1-yl vs. In contrast, the hydroxymethyl group in 1N and 1NBn enables hydrogen bonding and mimics the oxacarbenium ion transition state in glycosidase inhibition .
  • Biological Affinity : Analogs like 1N exhibit picomolar affinity (Kd ~ pM) for BER glycosylases (e.g., hOGG1, Fpg) due to TS mimicry . The azetidine variant may require optimization to achieve similar binding, as its smaller size and reduced polarity could alter enzyme recognition.
  • Synthetic Accessibility: Asymmetric 1,3-dipolar cycloaddition is a common route for stereospecific pyrrolidinols . Introducing azetidine would likely involve late-stage functionalization (e.g., alkylation of pyrrolidine intermediates ).

Mechanistic Implications

  • DNA Repair Enzymes : The high affinity of 1N and 1NBn for BER glycosylases stems from their ability to mimic the distorted sugar conformation during N-glycosidic bond cleavage . Substituting hydroxymethyl with azetidine may disrupt this mimicry but could offer selectivity for enzymes tolerant of bulkier substituents.
  • Nucleic Acid Interactions : The pyrene-modified analog in destabilizes RNA duplexes more than DNA, suggesting that substituent hydrophobicity and stacking interactions dictate thermal stability . Azetidine’s smaller size and polarity might reduce intercalative effects compared to pyrene.

Q & A

Q. What are the established synthetic routes for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Common methods include asymmetric 1,3-dipolar cycloaddition using dipolarophiles and achiral ylide precursors, followed by reduction (e.g., LiAlH4 or catalytic hydrogenation) . Stereochemistry is controlled via chiral auxiliaries or enantioselective catalysts. For large-scale synthesis, optimized conditions (e.g., methanol solvent, K₂CO₃ base, 0°C to room temperature) improve yield and enantiomeric excess . Key steps involve protecting group strategies for the azetidine and pyrrolidine moieties to prevent undesired side reactions.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination . Alternatively, NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values) and circular dichroism (CD) spectroscopy correlate with known stereochemical profiles. Chiral HPLC or capillary electrophoresis can resolve enantiomers, with retention times matched to standards .

Q. What functional groups in this compound enable further chemical modifications?

  • Methodological Answer : The hydroxyl group (C3) and azetidine nitrogen are primary sites for derivatization. For example:
  • Oxidation : PCC converts the hydroxyl to a ketone .
  • Substitution : Tosylation (TsCl/pyridine) of the hydroxyl group enables nucleophilic displacement .
  • Acylation : Azetidine nitrogen reacts with acyl chlorides to form amides .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for high enantiomeric excess?

  • Methodological Answer :
  • Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation of imine intermediates .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent and temperature selection .
    Example: A 1,3-dipolar cycloaddition route achieved >95% ee using a chiral ylide precursor and low-temperature conditions (-20°C) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized enzyme inhibition assays (e.g., fluorescence polarization for BER glycosylases) .
  • Structural Analog Analysis : Compare activity of this compound with analogs lacking the azetidine ring to isolate pharmacophoric contributions .
  • Meta-Analysis : Adjust for variables like buffer pH, ionic strength, and protein purity, which affect binding constants (e.g., Kₐ values for hOGG1 range from pM to nM depending on assay conditions) .

Q. What experimental designs are recommended for studying enzyme interactions with this compound?

  • Methodological Answer :
  • Transition-State Mimics : Incorporate pyrrolidine-based analogs (e.g., 1N or 1NBn) into DNA duplexes to measure glycosylase binding affinity via surface plasmon resonance (SPR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., Fpg or hNEIL1) to identify binding motifs and hydrogen-bonding networks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.